

Application Notes and Protocols for Assessing BNC210 Treatment Response

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Compound of Interest

Compound Name: WYC-210

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Introduction

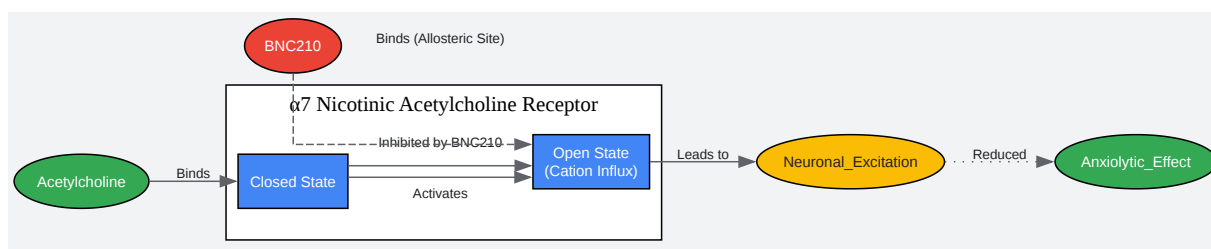
BNC210 is an investigational drug candidate with a novel mechanism of action as a negative allosteric modulator of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).^{[1][2][3][4][5][6][7][8][9][10][11]} It is currently under development for the treatment of various anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD), Post-Traumatic Stress Disorder (PTSD), and Generalized Anxiety Disorder (GAD).^{[2][4][12][13]} BNC210 has shown promise in preclinical and clinical studies for its anxiolytic effects without the sedative and cognitive impairments associated with current treatments like benzodiazepines.^{[1][7][14]}

These application notes provide a comprehensive overview of potential biomarkers and detailed protocols for assessing the treatment response to BNC210. The information is intended to guide researchers and clinicians in designing and implementing studies to evaluate the efficacy and pharmacodynamic effects of this novel compound.

Mechanism of Action

BNC210 acts as a negative allosteric modulator of the $\alpha 7$ nAChR, meaning it binds to a site on the receptor different from the acetylcholine binding site to inhibit its function.^{[1][3][12]} This modulation of the cholinergic system is thought to underlie its anxiolytic effects.^{[1][12]} The $\alpha 7$ nAChR is a ligand-gated ion channel that is highly expressed in brain regions associated with

fear and anxiety, such as the amygdala.[1][8] By inhibiting this receptor, BNC210 can reduce neuronal excitability in these circuits.



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Figure 1: BNC210 Mechanism of Action.

Biomarkers for Assessing BNC210 Treatment Response

Several potential biomarkers can be utilized to assess the treatment response to BNC210, ranging from neuroimaging and physiological measures to clinician- and patient-reported outcomes.

Neuroimaging Biomarkers

1. Amygdala Reactivity to Fearful Faces (fMRI):

Functional magnetic resonance imaging (fMRI) studies have demonstrated that BNC210 can reduce amygdala reactivity to fearful faces, a key biomarker for anxiety disorders.[15] A low dose of BNC210 was shown to decrease activity in the amygdala, similar to the effects of lorazepam.[15]

2. Amygdala-Anterior Cingulate Cortex (ACC) Functional Connectivity (fMRI):

BNC210 has also been shown to reduce functional connectivity between the amygdala and the anterior cingulate cortex during the processing of fearful faces.[15] This circuit is crucial in

regulating anxious responses, and its modulation by BNC210 suggests a potential mechanism for its anxiolytic effects.[\[15\]](#)

Physiological Biomarkers

1. Fear-Potentiated Startle (FPS):

The fear-potentiated startle response is a translational measure of fear and anxiety. While specific data on BNC210's effect on FPS in humans is limited, preclinical models suggest anxiolytic compounds reduce this response. It serves as a valuable objective measure of fear reduction.

2. Attentional Bias to Threat:

Anxious individuals tend to have an attentional bias towards threatening stimuli. This can be measured using tasks like the dot-probe or Stroop tasks. Assessing changes in attentional bias can provide insights into the cognitive effects of BNC210.

3. Hormonal Levels (Cortisol and ACTH):

Anxiety and stress are associated with elevated levels of cortisol and adrenocorticotrophic hormone (ACTH). Early clinical trials suggested that BNC210 may lower cortisol levels, indicating its potential to modulate the physiological stress response.[\[16\]](#) In a cholecystokinin-4 (CCK-4) induced panic model in healthy volunteers, BNC210 significantly reduced ACTH levels.[\[17\]](#)

Clinical and Patient-Reported Outcome Measures

A variety of validated clinical scales are used in BNC210 clinical trials to assess treatment response.

Table 1: Clinical and Patient-Reported Outcome Measures for BNC210 Trials

Scale	Abbreviation	Disorder(s) Addressed	Description
Clinician-Administered PTSD Scale for DSM-5	CAPS-5	PTSD	The gold standard for assessing PTSD symptom severity.[7][17][18][19] It is a 30-item structured interview.[7][17][19]
Montgomery-Åsberg Depression Rating Scale	MADRS	PTSD, MDD	A 10-item clinician-rated scale to assess the severity of depressive symptoms.[20][21][22]
Insomnia Severity Index	ISI	PTSD	A 7-item self-report questionnaire assessing the nature, severity, and impact of insomnia.[1][2][3][4][12]
Clinical Global Impression - Severity	CGI-S	PTSD, SAD	A 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment.
Patient Global Impression - Severity	PGI-S	PTSD	A patient-rated version of the CGI-S, where the patient rates the severity of their own illness.
Hamilton Anxiety Rating Scale	HAM-A	PTSD	A widely used interview scale that measures the severity of a patient's anxiety.

Sheehan Disability Scale	SDS	PTSD	A patient-rated scale that assesses functional impairment in work/school, social life, and family life.
Subjective Units of Distress Scale	SUDS	SAD	A self-report measure used to rate the intensity of distress or other subjective feelings. [23] [24] [25]
State-Trait Anxiety Inventory	STAI	SAD	A self-report measure that differentiates between the temporary condition of "state anxiety" and the more general "trait anxiety." [13]

Experimental Protocols

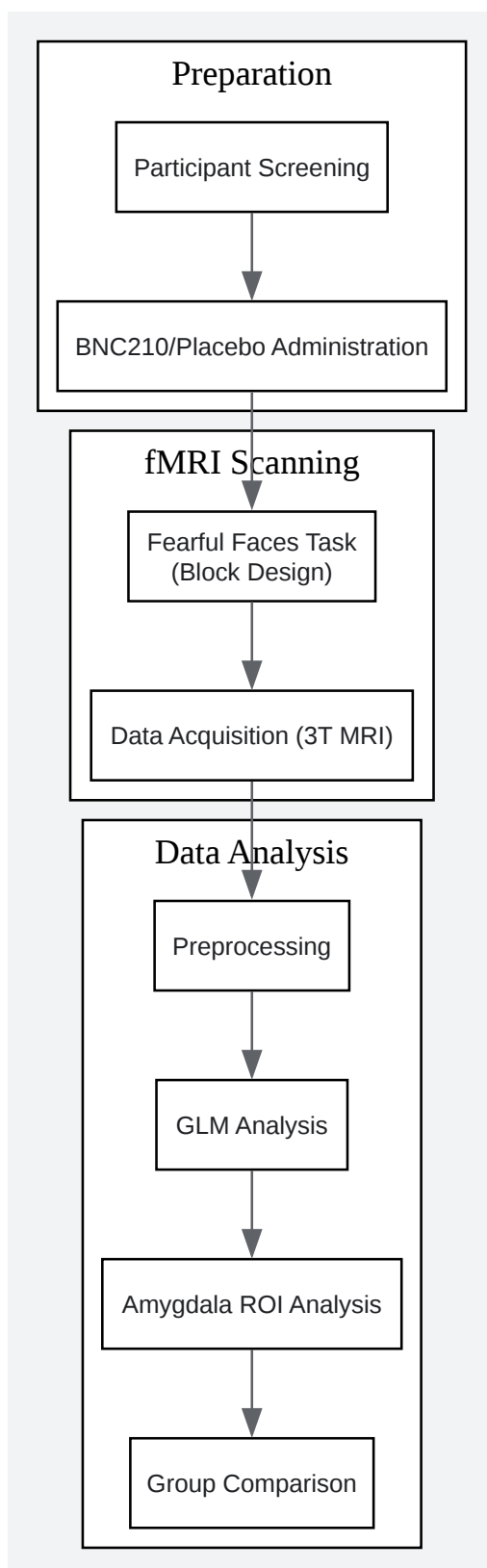
fMRI: Amygdala Reactivity to Fearful Faces

Objective: To measure changes in amygdala activation in response to threatening stimuli following BNC210 administration.

Protocol:

- Participant Preparation:
 - Participants should be screened for MRI contraindications.
 - Administer BNC210 or placebo in a double-blind, randomized manner. The timing of administration relative to the scan should be consistent (e.g., 60-90 minutes post-dose).
- fMRI Task Design (Example: Block Design):

- The task consists of alternating blocks of viewing fearful faces and a control condition (e.g., neutral faces or geometric shapes).
- Block duration: 30 seconds per block.
- Stimulus presentation: Within each block, present a series of faces (e.g., 6 faces for 5 seconds each).
- Inter-stimulus interval (ISI): A fixation cross presented for a short duration (e.g., 500ms) between faces.
- Number of blocks: A sufficient number of blocks (e.g., 5-6 per condition) should be presented to ensure statistical power.
- fMRI Acquisition Parameters (Example):
 - Scanner: 3T MRI scanner.
 - Sequence: T2*-weighted echo-planar imaging (EPI) sequence.
 - Repetition Time (TR): 2000 ms.
 - Echo Time (TE): 30 ms.
 - Flip Angle: 90 degrees.
 - Voxel size: 3 x 3 x 3 mm.
- Data Analysis:
 - Pre-process fMRI data (motion correction, spatial smoothing, etc.).
 - Perform a general linear model (GLM) analysis to identify brain regions with significantly different activation between the fearful and control conditions.
 - Define a region of interest (ROI) in the amygdala and extract the average BOLD signal change for each condition and participant.
 - Compare the amygdala activation between the BNC210 and placebo groups.



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Figure 2: fMRI Experimental Workflow.

Hormonal Assessment: Cortisol and ACTH

Objective: To measure changes in stress hormone levels following BNC210 administration.

Protocol:

- Participant Preparation:
 - Participants should fast for a specified period (e.g., overnight) before the test.
 - Establish an intravenous (IV) line for blood sampling.
- Baseline Sampling:
 - Collect a baseline blood sample for cortisol and ACTH measurement.
- BNC210/Placebo Administration:
 - Administer BNC210 or placebo.
- Post-Dose Sampling:
 - Collect blood samples at predefined time points post-dose (e.g., 30, 60, 90, and 120 minutes).
 - For ACTH stimulation tests, administer cosyntropin (synthetic ACTH) and collect blood samples at 30 and 60 minutes post-stimulation.[\[13\]](#)[\[26\]](#)
- Sample Processing and Analysis:
 - Process blood samples to separate plasma or serum.
 - Store samples at -80°C until analysis.
 - Analyze cortisol and ACTH levels using validated immunoassays (e.g., ELISA or chemiluminescence).

Table 2: Example Cortisol and ACTH Data Collection

Time Point	Action	Analytes Measured
T = -30 min	Insert IV line	-
T = 0 min	Collect baseline blood sample	Cortisol, ACTH
T = 5 min	Administer BNC210 or Placebo	-
T = 30 min	Collect blood sample	Cortisol, ACTH
T = 60 min	Collect blood sample	Cortisol, ACTH
T = 90 min	Collect blood sample	Cortisol, ACTH
T = 120 min	Collect blood sample	Cortisol, ACTH

Clinician-Administered PTSD Scale for DSM-5 (CAPS-5)

Objective: To assess the severity of PTSD symptoms.

Protocol:

- Interviewer Training: The CAPS-5 should be administered by a trained clinician with a thorough understanding of PTSD criteria.[\[6\]](#)
- Administration:
 - The CAPS-5 is a 30-item structured interview that takes approximately 45-60 minutes to complete.[\[7\]](#)[\[17\]](#)
 - Assess the 20 DSM-5 PTSD symptoms, as well as the onset and duration of symptoms, distress, and functional impairment.[\[7\]](#)
 - Inquire about symptoms over the past month for a current diagnosis.[\[17\]](#)[\[19\]](#)
- Scoring:
 - Each of the 20 PTSD symptoms is rated for frequency and intensity on a 5-point scale (0-4).

- A total symptom severity score is calculated by summing the severity scores for each of the 20 symptoms.
- A symptom is considered present if it has a frequency of at least 1 (once or twice a month) and an intensity of at least 2 (moderate).
- A PTSD diagnosis is made if the requisite number of symptoms in each cluster is met.

Montgomery-Åsberg Depression Rating Scale (MADRS)

Objective: To assess the severity of depressive symptoms.

Protocol:

- Interviewer Training: The MADRS should be administered by a trained clinician.[\[21\]](#) A structured interview guide (SIGMA-M) is available to standardize administration.[\[20\]](#)
- Administration:
 - The MADRS is a 10-item scale that is completed through a clinical interview.[\[21\]](#)[\[22\]](#)
 - The interview typically takes 20-30 minutes.
- Scoring:
 - Each of the 10 items is scored on a 7-point scale (0-6).
 - The total score ranges from 0 to 60, with higher scores indicating more severe depression.

Insomnia Severity Index (ISI)

Objective: To assess the severity of insomnia.

Protocol:

- Administration:
 - The ISI is a 7-item self-report questionnaire.[\[1\]](#)[\[2\]](#)

- Participants rate their insomnia symptoms over the past two weeks.[\[3\]](#)[\[12\]](#)
- Scoring:
 - Each item is rated on a 5-point Likert scale (0-4).[\[1\]](#)[\[2\]](#)
 - The total score ranges from 0 to 28.[\[1\]](#)[\[2\]](#)
 - Scoring interpretation:
 - 0-7: No clinically significant insomnia
 - 8-14: Subthreshold insomnia
 - 15-21: Moderate clinical insomnia
 - 22-28: Severe clinical insomnia[\[2\]](#)[\[4\]](#)

Data Presentation

All quantitative data from these assessments should be summarized in a clear and structured format to facilitate comparison between treatment groups and across time points.

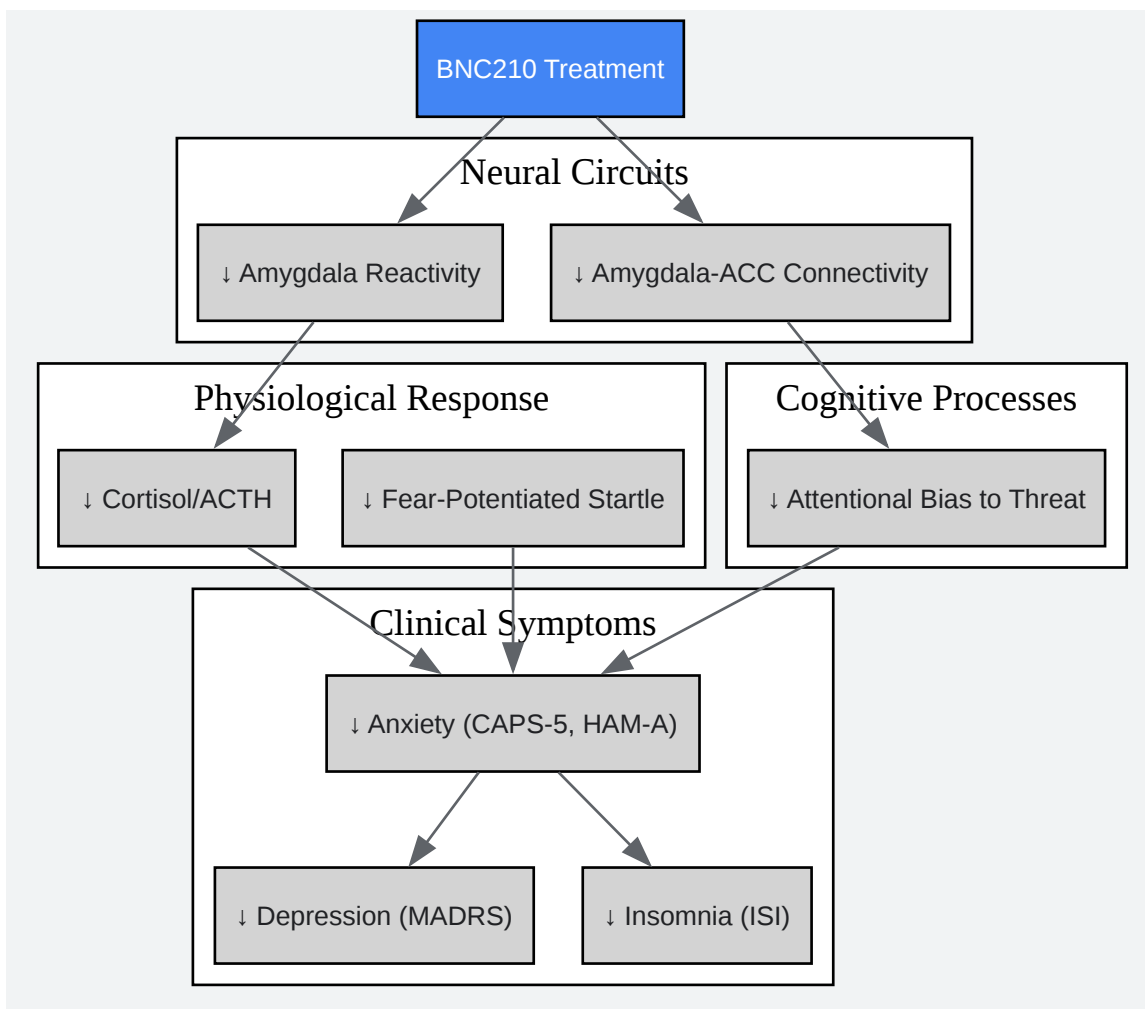
Table 3: Example Data Summary Table for BNC210 Clinical Trial

Biomarker/Outcome Measure	BNC210 Group (Mean ± SD)	Placebo Group (Mean ± SD)	p-value
fMRI: Amygdala Reactivity (% Signal Change)			
Baseline			
Post-Treatment			
Hormonal: Cortisol (µg/dL)			
Baseline			
Post-Treatment (60 min)			
Clinical Scale: CAPS- 5 Total Score			
Baseline			
Week 4			
Week 8			
Week 12			
Clinical Scale: MADRS Total Score			
Baseline			
Week 12			
Patient-Reported: ISI Total Score			
Baseline			
Week 4			
Week 8			

Week 12

Logical Relationships of Biomarkers

The various biomarkers are interconnected and provide a multi-faceted view of BNC210's treatment effects.



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Figure 3: Interrelationships of BNC210 Biomarkers.

Conclusion

The assessment of BNC210 treatment response requires a multi-modal approach, integrating neuroimaging, physiological, and clinical outcome measures. The biomarkers and protocols

outlined in these application notes provide a robust framework for evaluating the efficacy and mechanisms of action of BNC210 in clinical and research settings. Standardization of these methodologies will be crucial for comparing results across studies and advancing our understanding of this promising new therapeutic agent.

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